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molecular formula C21H26N2O B8298959 2-(1-Isopropyl-3-pyrrolidinyl)-2,2-diphenylacetamide

2-(1-Isopropyl-3-pyrrolidinyl)-2,2-diphenylacetamide

Cat. No. B8298959
M. Wt: 322.4 g/mol
InChI Key: LCERJMPVWHKTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002766

Procedure details

A solution of 29.0 g. of α,α-diphenyl-α-(1-isopropyl-3-pyrrolidinyl)acetonitrile in 100 ml. of conc. sulfuric acid was heated at 80° C. for 18 hours. The reaction mixture was poured onto ice, the resulting cold acidic solution made basic using sodium hydroxide and the basic solution extracted with chloroform. The dried chloroform extract was concentrated and the residue crystallized from isooctane. The solid was recrystallized from isopropyl ether to give 13.2 g. (43%) of product which melted at 110.5°-112.5° C.
Name
α,α-diphenyl-α-(1-isopropyl-3-pyrrolidinyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([CH:10]2[CH2:14][CH2:13][N:12]([CH:15]([CH3:17])[CH3:16])[CH2:11]2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:25].[OH-].[Na+]>>[C:1]1([C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([CH:10]2[CH2:14][CH2:13][N:12]([CH:15]([CH3:17])[CH3:16])[CH2:11]2)[C:8]([NH2:9])=[O:25])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
α,α-diphenyl-α-(1-isopropyl-3-pyrrolidinyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)(C1CN(CC1)C(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the basic solution extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The dried chloroform extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from isooctane
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from isopropyl ether
CUSTOM
Type
CUSTOM
Details
to give 13.2 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)N)(C1CN(CC1)C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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